5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with hydrazine derivatives . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalysts: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve multi-step processes that are optimized for yield and purity. These methods may include:
Batch processing: For small to medium-scale production
Continuous flow reactors: For large-scale production, offering better control over reaction conditions and product consistency
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Introduction of different functional groups at various positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents
Major Products
Oxidation: Formation of carboxylic acids or ketones
Substitution: Formation of halogenated pyrazoles or other substituted derivatives
Scientific Research Applications
5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential antimicrobial and anticancer properties
Medicine: Investigated for its potential use in drug development due to its biological activities
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-phenyl-1H-pyrazole-4-carboxylic acid
- 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its biological activity and chemical reactivity compared to other similar compounds. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity in various applications.
Properties
IUPAC Name |
5-ethyl-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLMYSWXEOLIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429063 | |
Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116344-16-2 | |
Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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